(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone
CAS No.: 190013-22-0
Cat. No.: VC15936626
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190013-22-0 |
|---|---|
| Molecular Formula | C11H14N2O3S |
| Molecular Weight | 254.31 g/mol |
| IUPAC Name | 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1,3-thiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C11H14N2O3S/c14-10(9-7-12-8-17-9)13-3-1-11(2-4-13)15-5-6-16-11/h7-8H,1-6H2 |
| Standard InChI Key | HACSLIMIURXCBN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC12OCCO2)C(=O)C3=CN=CS3 |
Introduction
Chemical Structure and Properties
The compound’s structure comprises two primary components:
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1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic system with a six-membered 1,4-dioxane ring fused to a five-membered azaspiro ring via a shared spiro carbon atom. This architecture imposes conformational rigidity, which can enhance binding specificity in biological systems .
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1,3-Thiazol-5-ylmethanone: A five-membered aromatic thiazole ring substituted at the 5-position with a ketone group. The thiazole’s sulfur and nitrogen atoms contribute to its electron-deficient character, enabling diverse reactivity .
Key Structural Features:
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Spiro Connectivity: The spiro carbon (C8) bridges the dioxane (C1–C4, O1–O2) and azaspiro (N1, C5–C8) rings, creating orthogonal ring planes that minimize steric strain .
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Thiazole-Ketone Conjugation: The ketone at the thiazole’s 5-position allows resonance stabilization, influencing both reactivity and intermolecular interactions .
Table 1: Physicochemical Properties
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves multi-step protocols:
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Spirocyclic Core Formation:
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Thiazole Incorporation:
Example Protocol:
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Step 1: Synthesis of 1,4-dioxa-8-azaspiro[4.5]decane
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Step 2: Acylation with 5-chlorocarbonylthiazole
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
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IR (KBr):
| Compound | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| Spiro-thiazole derivative A | C. albicans | 18.4 µg/mL | |
| Spiro-thiazole derivative B | MCF-7 cells | 8.2 µM | |
| Fluconazole | C. albicans | 22.7 µg/mL |
Industrial and Material Science Applications
Polymer Stabilizers
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Thiazole-spiro hybrids act as UV absorbers in polypropylene, reducing degradation by 40% compared to commercial stabilizers .
Catalysis
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